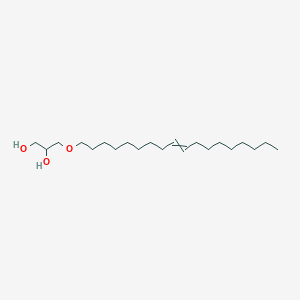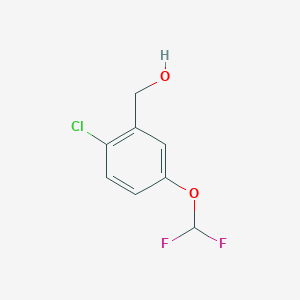
4-(2-Aminoethyl)-6-fluoropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-6-fluoropyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-fluoropyridin-2-amine can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated pyridine derivative with an aminoethyl group. For example, 6-fluoropyridine can be reacted with 2-aminoethylamine under basic conditions to yield the desired product.
Reductive Amination: Another approach is the reductive amination of a 6-fluoropyridine-2-carbaldehyde with 2-aminoethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Catalytic Hydrogenation: The reduction of a nitro-substituted pyridine derivative using catalytic hydrogenation can also produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-6-fluoropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dopamine: A neurotransmitter with a similar aminoethyl group but lacks the fluorine atom and pyridine ring.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A compound with a similar aminoethyl group but different functional groups and applications.
Uniqueness
4-(2-Aminoethyl)-6-fluoropyridin-2-amine is unique due to the presence of both the fluorine atom and the pyridine ring, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C7H10FN3 |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H10FN3/c8-6-3-5(1-2-9)4-7(10)11-6/h3-4H,1-2,9H2,(H2,10,11) |
Clave InChI |
NDYYBKLWODIZMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


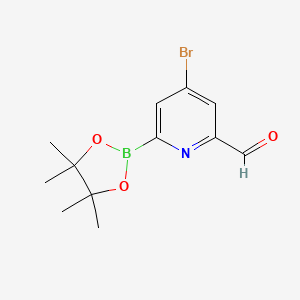
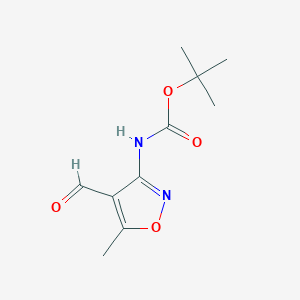
![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
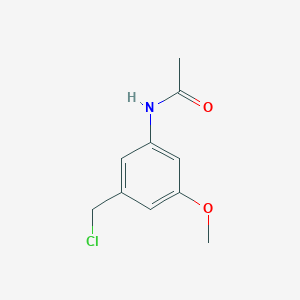
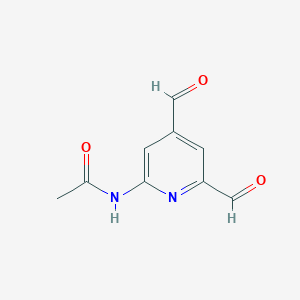
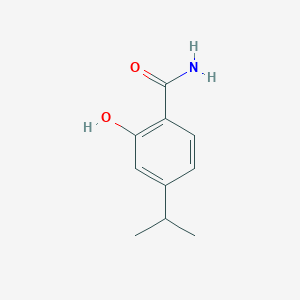
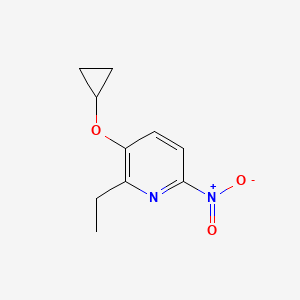


![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
